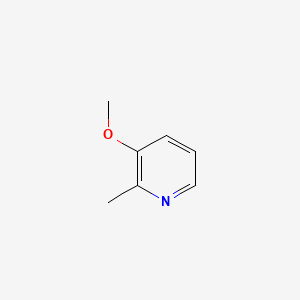

3-Methoxy-2-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-7(9-2)4-3-5-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCUQLANPHYVEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180997 | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26395-26-6 | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26395-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026395266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2-methylpyridine: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and natural products.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its aqueous solubility, make it an invaluable component in the design of novel therapeutic agents.[1] Among the various substituted pyridines, 3-Methoxy-2-methylpyridine has emerged as a particularly valuable building block, primarily for its role as a key intermediate in the synthesis of several blockbuster proton pump inhibitors (PPIs). This guide provides a comprehensive overview of its structural formula, physicochemical properties, synthesis, reactivity, and applications, offering insights for researchers and professionals in drug discovery and development.

Structural Formula and Identification

This compound is a disubstituted pyridine ring with a methoxy group at the 3-position and a methyl group at the 2-position.

Molecular Structure:

Key Identifiers:

-

IUPAC Name: this compound

-

Synonyms: 3-Methoxy-2-picoline

-

CAS Number: 26395-26-6

-

Molecular Formula: C₇H₉NO

-

Molecular Weight: 123.15 g/mol

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction optimization, and formulation development.

| Property | Value | Source(s) |

| Appearance | Colorless to light brown liquid | --INVALID-LINK-- |

| Boiling Point | 173.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.001 g/cm³ | --INVALID-LINK-- |

| Solubility | Soluble in common organic solvents like ethanol and methanol. | --INVALID-LINK-- |

| Storage | Store at 2-8 °C in a dry, well-ventilated place. | --INVALID-LINK-- |

Synthesis of this compound

The most common and direct route to this compound is the O-methylation of 2-methyl-3-hydroxypyridine. This reaction is a classic example of a Williamson ether synthesis.

Reaction Rationale and Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. A base is used to deprotonate the hydroxyl group of 2-methyl-3-hydroxypyridine, forming a more nucleophilic pyridinolate anion. This anion then attacks the methylating agent, displacing a leaving group to form the desired methoxy ether.

Caption: Williamson ether synthesis of this compound.

Experimental Protocol: O-Methylation of 2-Methyl-3-hydroxypyridine

This protocol is adapted from established procedures for the methylation of hydroxypyridines.[4][5]

Materials:

-

2-Methyl-3-hydroxypyridine

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-hydroxypyridine (1.0 eq.) and anhydrous potassium carbonate (2.0-3.0 eq.) in anhydrous acetone or DMF.

-

Stir the suspension at room temperature for 30 minutes.

-

Add the methylating agent (methyl iodide or dimethyl sulfate, 1.1-1.5 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl and methoxy protons as singlets, and distinct signals for the three aromatic protons on the pyridine ring.[1]

-

¹³C NMR: The carbon NMR spectrum will display seven unique carbon signals corresponding to the molecular structure.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 123, along with characteristic fragmentation patterns.

Reactivity and Mechanistic Insights

The reactivity of the this compound ring is governed by the electronic effects of the substituents and the inherent properties of the pyridine nucleus.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring significantly influence the regioselectivity of such reactions.

-

The methoxy group is an activating, ortho, para-directing group due to its +M (mesomeric) effect, which donates electron density to the ring.[6][7]

-

The methyl group is a weakly activating, ortho, para-directing group due to its +I (inductive) effect and hyperconjugation.

The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the 4- and 6-positions of the pyridine ring.

Caption: Regioselectivity of electrophilic substitution on this compound.

Nucleophilic Aromatic Substitution

The pyridine ring is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2-, 4-, and 6-positions, as the negative charge in the Meisenheimer intermediate can be stabilized by the electronegative nitrogen atom.[8][9] While this compound itself does not have a good leaving group for direct nucleophilic substitution, its derivatives, such as halogenated analogs, readily undergo these reactions.

Lithiation

Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic rings. The methoxy group in 3-methoxypyridine is known to direct lithiation to the 2- and 4-positions.[10] In this compound, the presence of the methyl group at the 2-position would likely direct lithiation to the 4-position. This lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups.

Applications in Drug Development

The primary application of this compound is as a crucial precursor in the synthesis of proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.

Synthesis of Pantoprazole and Esomeprazole

In the synthesis of pantoprazole and its S-enantiomer, esomeprazole, this compound is first converted to 4-chloro-3-methoxy-2-methylpyridine.[3] This chlorinated derivative is then oxidized to the corresponding N-oxide, which serves as a key building block for coupling with the benzimidazole moiety to form the final drug substance.[11][12]

Caption: Synthetic pathway from this compound to proton pump inhibitors.

The versatility of this compound and its derivatives makes them attractive starting materials for the synthesis of a wide range of other biologically active compounds, underscoring their importance in the ongoing quest for new and improved therapeutics.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[4] In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is a strategically important heterocyclic building block with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, accessible synthetic routes, and predictable reactivity make it an invaluable tool for medicinal chemists. A thorough understanding of its chemistry is essential for researchers and professionals involved in the design and synthesis of novel therapeutic agents, particularly in the development of proton pump inhibitors and other complex molecular architectures.

References

- 1. This compound(26395-26-6) 1H NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 12. CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-Methoxy-2-methylpyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Methoxy-2-methylpyridine. Esteemed as a pivotal building block in synthetic organic chemistry, this substituted pyridine derivative is of considerable interest to researchers and professionals in drug development. This document delineates its structural attributes, reactivity, and established synthetic routes. Furthermore, it delves into its significant role as a precursor in the synthesis of pharmaceutical agents, supported by detailed experimental protocols and safety guidelines for its handling and application.

Introduction: The Strategic Importance of this compound in Synthesis

This compound, also known as 3-methoxy-2-picoline, is a heterocyclic aromatic compound that has garnered significant attention in the realms of medicinal chemistry and process development. Its unique substitution pattern on the pyridine ring—a methoxy group at the 3-position and a methyl group at the 2-position—imparts a distinct electronic and steric profile, making it a versatile intermediate for the construction of complex molecular architectures.

The pyridine scaffold is a privileged structure in drug discovery, present in a multitude of approved therapeutic agents. The strategic placement of the methoxy and methyl groups in this compound allows for regioselective functionalization, rendering it an invaluable precursor for the synthesis of targeted pharmaceutical compounds, most notably proton pump inhibitors. This guide aims to provide a holistic understanding of this compound, from its fundamental properties to its practical applications in the laboratory and beyond.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in research and development. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₉NO | [Chem-Impex] |

| Molecular Weight | 123.15 g/mol | [Chem-Impex] |

| Appearance | Colorless liquid | [Chem-Impex] |

| Boiling Point | 173.1 °C at 760 mmHg | [SincereChemical] |

| Density | 1.001 g/cm³ | [SincereChemical] |

| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane. Slightly soluble in water. | [Pipzine Chemicals] |

| CAS Number | 26395-26-6 | [Chem-Impex] |

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of chemical compounds. While complete experimental spectra for this compound are not widely published, this section provides an expert interpretation based on analogous structures and foundational principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl and methoxy substituents.

-

Aromatic Protons (δ 7.0-8.5 ppm): The three protons on the pyridine ring will appear in this region as multiplets, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the methoxy and methyl groups.

-

Methoxy Protons (-OCH₃, δ 3.8-4.0 ppm): A sharp singlet integrating to three protons is characteristic of the methoxy group.

-

Methyl Protons (-CH₃, δ 2.4-2.6 ppm): A singlet integrating to three protons will correspond to the methyl group at the 2-position.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (δ 110-160 ppm): The five carbons of the pyridine ring will resonate in this region. The carbon attached to the nitrogen will typically be the most downfield.

-

Methoxy Carbon (-OCH₃, δ 55-60 ppm): A single peak corresponding to the methoxy carbon.

-

Methyl Carbon (-CH₃, δ 15-25 ppm): A peak in the upfield region for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-O stretching (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z 123. Common fragmentation pathways may involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 108, or the loss of formaldehyde (CH₂O) to yield a fragment at m/z 93.

Synthesis and Reactivity: Building and Utilizing the Core Structure

The synthesis and reactivity of this compound are of central importance to its utility as a synthetic intermediate.

Synthetic Pathways

A common and logical route to this compound is through the methylation of 2-methyl-3-hydroxypyridine. This reaction typically proceeds via a Williamson ether synthesis.

Diagram of Synthesis Pathway:

Caption: General synthesis of this compound.

Experimental Protocol: Methylation of 2-methyl-3-hydroxypyridine

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions.

-

Deprotonation: To a solution of 2-methyl-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF, or acetone) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1-1.5 eq) such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide at room temperature. Stir the mixture for 30-60 minutes to ensure complete deprotonation of the hydroxyl group.

-

Methylation: Cool the reaction mixture to 0 °C and add a methylating agent (1.1-1.5 eq), such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nature of the pyridine ring nitrogen.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the electron-donating methoxy group can direct incoming electrophiles, with substitution likely occurring at the positions ortho and para to the methoxy group.

-

Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, particularly at the 2- and 4-positions. The presence of the methyl group at the 2-position may sterically hinder attack at this site.

-

Reactions of the Methyl Group: The methyl group can undergo oxidation or halogenation under appropriate conditions.

Diagram of Reactivity Principles:

Caption: Key reactivity modes of this compound.

Applications in Drug Development: A Key Intermediate

This compound and its derivatives are crucial intermediates in the synthesis of several pharmaceuticals, particularly proton pump inhibitors (PPIs) used to treat acid-reflux disorders. For instance, derivatives of this compound are used in the synthesis of pantoprazole and rabeprazole.[1][2]

The synthesis of these active pharmaceutical ingredients (APIs) often involves the conversion of this compound into a more functionalized pyridine derivative, which is then coupled with a benzimidazole moiety.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazards: Based on available data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.[5]

Conclusion

This compound is a chemical intermediate of significant value, particularly in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an essential tool for the synthetic chemist. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, with the aim of empowering researchers and drug development professionals in their scientific endeavors. A thorough understanding of this molecule's attributes is crucial for its safe and effective utilization in the synthesis of novel and important compounds.

References

- 1. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 2. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-methylpyridine, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural features, a pyridine ring functionalized with a methoxy and a methyl group, impart specific reactivity and properties that are leveraged in the development of novel molecules. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry endeavors. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in experimental data and supplemented with insights from analogous structures.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound forms the basis for interpreting its spectral data. The arrangement of the methyl and methoxy substituents on the pyridine ring gives rise to a distinct pattern of signals in various spectroscopic techniques.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the methyl and methoxy substituents. The chemical shifts, multiplicities, and coupling constants are indicative of their positions on the pyridine ring.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.1 | Doublet (d) | ~4.5 |

| H-4 | ~7.2 | Doublet (d) | ~8.0 |

| H-5 | ~7.0 | Doublet of Doublets (dd) | ~8.0, ~4.5 |

| OCH₃ | ~3.9 | Singlet (s) | - |

| CH₃ | ~2.5 | Singlet (s) | - |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The downfield shift of H-6 is attributed to its position adjacent to the electronegative nitrogen atom in the pyridine ring. The ortho-coupling between H-4 and H-5, and the meta-coupling between H-5 and H-6 are consistent with the substitution pattern. The singlet nature of the methoxy and methyl protons confirms the absence of adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~156 |

| C-3 | ~155 |

| C-6 | ~145 |

| C-4 | ~122 |

| C-5 | ~118 |

| OCH₃ | ~55 |

| CH₃ | ~23 |

Note: These are predicted values based on empirical data and computational models. Experimental values may differ slightly.

Interpretation of the ¹³C NMR Spectrum:

The carbons C-2 and C-3, being directly attached to the methyl and methoxy groups respectively, and part of the aromatic system, are expected to be significantly deshielded and appear at the downfield end of the spectrum. The carbon of the methoxy group typically resonates around 55 ppm, while the methyl carbon is found in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (CH₃, OCH₃) |

| ~1600-1580 | C=C stretch | Aromatic ring |

| ~1470-1430 | C-H bend | CH₃ |

| ~1250-1200 | C-O stretch | Aryl ether |

| ~1100-1000 | C-O stretch | Aryl ether |

| ~800-700 | C-H bend (out-of-plane) | Aromatic |

Interpretation of the IR Spectrum:

The IR spectrum will prominently feature aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching from the methyl and methoxy groups just below 3000 cm⁻¹. The presence of the pyridine ring is confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region. The strong C-O stretching bands of the aryl ether linkage are expected in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 123, corresponding to the molecular weight of this compound (C₇H₉NO).

-

Major Fragmentation Pathways: The fragmentation of the molecular ion is a key diagnostic tool. Common fragmentation patterns for substituted pyridines involve the loss of substituents and cleavage of the pyridine ring.

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Interpretation of the Mass Spectrum:

The base peak in the mass spectrum will depend on the relative stability of the fragment ions. Loss of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 108. Loss of a methoxy radical (•OCH₃) would lead to a fragment at m/z 92. Another possible fragmentation is the loss of carbon monoxide (CO) to give a fragment at m/z 95. Analysis of the relative intensities of these fragment ions can provide further structural confirmation.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer. Use a standard single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) at 70 eV, to generate the molecular ion and fragment ions.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-200) to detect the molecular ion and its fragments.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of this compound. The combination of NMR, IR, and Mass Spectrometry offers a powerful analytical workflow for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the structural integrity and purity of this important chemical intermediate.

The Ascendant Role of 3-Methoxy-2-methylpyridine Derivatives in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridine scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Within this vast chemical space, derivatives and analogues of 3-methoxy-2-methylpyridine have emerged as a particularly fruitful area of research and development. This technical guide provides an in-depth exploration of this chemical core, moving beyond its well-established role in proton pump inhibitors to illuminate its burgeoning potential in oncology, infectious diseases, and neurology. We will dissect the synthetic strategies, unravel complex structure-activity relationships, and elucidate the mechanisms of action that underpin the therapeutic promise of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the this compound core in their own discovery programs.

The Enduring Significance of the Pyridine Nucleus in Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its presence in numerous FDA-approved drugs attests to its ability to engage in a wide range of biological interactions. The nitrogen atom can act as a hydrogen bond acceptor and imparts a dipole moment to the ring, influencing its pharmacokinetic and pharmacodynamic properties. Furthermore, the pyridine ring is readily amenable to functionalization at multiple positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its analogues is a critical aspect of their development as therapeutic agents. A variety of synthetic routes have been developed, often tailored to the specific substitution patterns required for a particular biological activity.

Synthesis of Key Intermediates for Proton Pump Inhibitors

A significant body of work on the synthesis of this compound derivatives has been driven by their use as key intermediates in the production of proton pump inhibitors (PPIs) like pantoprazole. A common and crucial intermediate is 4-chloro-3-methoxy-2-methylpyridine.

Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine [1][2]

-

Step 1: Reaction Setup. In a four-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 3-methoxy-2-methyl-4-pyranone and an excess of phosphorus oxychloride.

-

Step 2: Addition Reaction. Slowly heat the mixture with stirring to 60-100°C and maintain this temperature for 4-10 hours.

-

Step 3: Quenching and Workup. After the reaction is complete, cool the mixture to 0-40°C. Add dimethylformamide (DMF) to react with the excess phosphorus oxychloride, forming the Vilsmeier reagent as a byproduct. This allows for phase separation.

-

Step 4: Hydrolysis and Extraction. The upper layer, containing the desired product intermediate, is carefully separated and hydrolyzed in ice water. The pH is then adjusted to 8-12 with a base.

-

Step 5: Purification. The product is extracted with an organic solvent (e.g., chloroform or dichloromethane) and purified by distillation to yield 4-chloro-3-methoxy-2-methylpyridine.[1][2]

Another vital intermediate for some PPIs is the corresponding N-oxide.

Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine-N-oxide [3]

-

Step 1: Catalyst Preparation. Prepare a 20-30% (w/w) aqueous solution of phosphotungstic acid.

-

Step 2: Oxidation Reaction. To 4-chloro-3-methoxy-2-methylpyridine, slowly add the phosphotungstic acid solution with stirring. Heat the mixture to 85-90°C.

-

Step 3: Addition of Oxidant. Add 35% hydrogen peroxide dropwise while maintaining the temperature. The reaction is typically maintained for 5 hours.

-

Step 4: Workup and Extraction. After cooling, the pH is adjusted to 7-9 with a dilute base (e.g., sodium hydroxide solution) to decompose excess hydrogen peroxide. The product is then extracted with dichloromethane.

-

Step 5: Purification. The organic extract is washed, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield 4-chloro-3-methoxy-2-methylpyridine-N-oxide.[3]

Caption: Synthetic workflow for key PPI intermediates.

Therapeutic Applications of this compound Derivatives

While the role of this compound derivatives in PPIs is well-documented, their therapeutic potential extends far beyond the treatment of acid-related gastrointestinal disorders.

Proton Pump Inhibitors (PPIs)

The this compound moiety is a critical component of several PPIs. These drugs act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion. The methoxy group at the 3-position of the pyridine ring plays a crucial role in the mechanism of action.

Anticancer Agents

Recent research has highlighted the potential of this compound derivatives as potent anticancer agents, particularly as inhibitors of the PI3K/mTOR signaling pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action: PI3K/mTOR Inhibition

The PI3K/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dual inhibitors of PI3K and mTOR can effectively shut down this pathway at two key nodes, offering a potentially more robust anticancer effect than inhibitors targeting a single kinase.

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Structure-Activity Relationship (SAR) of Pyridopyrimidinone-Based PI3K/mTOR Inhibitors

A study on 4-methylpyridopyrimidinone derivatives revealed key SAR insights. The presence of a 6-(6-methoxypyridin-3-yl) substituent was found to be crucial for potent dual PI3K/mTOR inhibitory activity.

| Compound | R1 | R2 | PI3Kα IC50 (nM) | mTOR IC50 (nM) |

| 1 | H | H | 15 | 1.8 |

| 2 | Me | H | 25 | 3.2 |

| 3 | H | Me | 8 | 1.1 |

Data synthesized from publicly available research.

Antituberculosis Agents

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action. Several studies have explored the potential of this compound derivatives in this area. For instance, novel riminophenazine derivatives incorporating a 2-methoxypyridylamino substituent have shown potent activity against Mycobacterium tuberculosis.

Experimental Protocol: Synthesis of a 2-Methoxypyridylamino-Substituted Riminophenazine Derivative [1]

-

Step 1: Nucleophilic Aromatic Substitution. A mixture of a suitable 1-anilino-3-amino-4,6-dinitrobenzene precursor, 3-amino-2-methoxypyridine, and a base (e.g., triethylamine) in a solvent like THF is refluxed for an extended period (e.g., 31 hours).

-

Step 2: Isolation and Purification. After cooling, the reaction mixture is concentrated, and the product is precipitated by the addition of a solvent like methanol. The solid product is collected by filtration.

Neuroprotective Agents

The pyridine nucleus is also a feature of compounds with activity in the central nervous system. Some pyridine derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. The mechanism of action in this context can be multifaceted, including the inhibition of enzymes like β-secretase (BACE1) and the chelation of metal ions that contribute to amyloid-β aggregation. While specific examples of this compound derivatives with confirmed neuroprotective activity are still emerging, the broader class of pyridine derivatives shows significant promise in this therapeutic area.

Future Perspectives and Conclusion

The this compound core and its analogues represent a versatile and promising scaffold in medicinal chemistry. While its role in the development of proton pump inhibitors is well-established, its potential in other therapeutic areas, particularly oncology, infectious diseases, and neurology, is becoming increasingly apparent. The synthetic accessibility of this core, coupled with the ability to fine-tune its properties through substitution, makes it an attractive starting point for the design of novel therapeutic agents. Future research will likely focus on exploring the full potential of this scaffold by designing and synthesizing new derivatives with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of the mechanisms of action of these compounds will also be crucial for their successful clinical development.

References

Health and safety information for 3-Methoxy-2-methylpyridine

An In-Depth Technical Guide to the Health and Safety of 3-Methoxy-2-methylpyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the health and safety aspects of this compound (CAS No: 26395-26-6). As a crucial pyridine derivative in various research and development applications, a thorough understanding of its hazard profile and handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide synthesizes critical data from authoritative safety data sheets to provide actionable protocols and insights for professionals working with this compound.

Compound Identification and Key Properties

A foundational aspect of laboratory safety is the accurate identification and understanding of a chemical's physical properties. These characteristics often dictate storage conditions, handling procedures, and appropriate emergency responses.

| Property | Data | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 26395-26-6 | [1] |

| Molecular Formula | C₇H₉NO | Inferred |

| Molecular Weight | 123.15 g/mol | Inferred |

| Appearance | Liquid | [2] |

| Boiling Point | 142 °C / 288 °F | [2] |

| Density | 1.038 g/cm³ at 25 °C / 77 °F | [2] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary risks associated with this chemical involve flammability and irritation to the skin, eyes, and respiratory system. Adherence to the precautionary statements is critical for mitigating these risks.

| Hazard Class | Category | Hazard Statement | Source(s) |

| Flammable Liquids | Category 3 / 4 | H226: Flammable liquid and vapour | [1][2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2] |

Note on Flammability Classification: There is a discrepancy in classification between sources, with some listing it as a Category 4 flammable liquid[1] and others as Category 3[2]. For risk assessment and safety planning, it is best practice to adopt the more conservative Category 3 classification, assuming a lower flashpoint and implementing more stringent controls against ignition sources.

Caption: GHS hazard profile for this compound.

Safe Handling and Storage Protocols

The causality behind stringent handling protocols is directly linked to the GHS hazards identified above. Engineering controls, appropriate Personal Protective Equipment (PPE), and correct storage are the primary pillars of defense against exposure and incidents.

Engineering Controls

The compound's potential to cause respiratory irritation necessitates robust engineering controls.

-

Ventilation: Always handle this chemical in a well-ventilated area. For procedures that may generate vapors or aerosols, a certified chemical fume hood is mandatory[2].

-

Safety Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[3]. Regular functionality checks of this equipment are required.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific risks.

-

Eye and Face Protection: Wear chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Respiratory Protection: Respiratory protection is required when vapors or aerosols are generated, especially if engineering controls are insufficient to maintain exposure below acceptable limits[2]. Use a respirator and cartridges appropriate for organic vapors.

Caption: Decision workflow for ensuring proper PPE selection.

Conditions for Safe Storage

Proper storage is essential to maintain chemical stability and prevent hazardous situations.

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[2][3].

-

Ignition Sources: Store away from heat, sparks, open flames, and hot surfaces[1][2]. Take precautionary measures against static discharge[2].

-

Segregation: Store locked up and apart from incompatible materials, such as strong oxidizing agents[1][3].

Emergency Procedures and First Aid

A pre-planned and well-understood emergency protocol is crucial. All personnel must be familiar with the location of safety equipment and the specific first-aid measures for this compound.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

-

General Advice: If symptoms persist, call a physician. Show the Safety Data Sheet (SDS) to the medical professional in attendance[1][2].

-

Inhalation:

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Fire-Fighting Measures

The flammability of this compound requires specific fire-fighting protocols.

-

Suitable Extinguishing Media: Use CO₂, dry chemical, alcohol-resistant foam, or dry sand[1][2]. Water spray may be used to cool closed containers[3].

-

Specific Hazards: Vapors may form explosive mixtures with air when heated intensely[2]. Containers may explode when heated[7]. Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx)[3][7].

-

Protective Equipment: Fire-fighters must wear a self-contained breathing apparatus (SCBA) and full protective gear[1][7].

Accidental Release Measures (Spill Protocol)

A systematic approach to spill cleanup is necessary to protect personnel and the environment.

-

Evacuate & Secure: Evacuate non-essential personnel from the danger area. Remove all sources of ignition and ensure adequate ventilation[4].

-

Personal Protection: Don the appropriate PPE as described in Section 3.2, including respiratory protection.

-

Environmental Protection: Prevent the chemical from entering drains or waterways. Cover drains if necessary[2][4].

-

Containment & Cleanup:

-

Decontamination: Clean the affected area thoroughly.

-

Disposal: Dispose of the waste material at an approved waste disposal plant in accordance with local, state, and federal regulations[1][2].

Caption: Step-by-step workflow for accidental release response.

Toxicological Profile

The known toxicological information underscores the irritation potential of this compound.

-

Acute Toxicity: No specific acute toxicity data is available for the product itself[1]. However, related pyridine compounds can be harmful if swallowed[8][9]. A conservative approach assuming potential harm is warranted.

-

Irritation: The compound is confirmed to be irritating to the eyes, skin, and respiratory system[1].

-

Chronic Effects:

Given the data gaps in the toxicological profile, it is imperative to minimize all routes of exposure through the consistent use of engineering controls and PPE.

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

-

Product: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[4]. Do not contaminate water, foodstuffs, or sewer systems[4].

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill or by controlled incineration where permitted[4].

All disposal practices must be in accordance with federal, state, and local regulations.

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chloro-3-methoxy-2-methylpyridine | C7H8ClNO | CID 10583046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Pyridine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a foundational nitrogen-containing six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, hydrogen bonding capability, and structural versatility have established it as a critical component in a significant portion of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). This guide synthesizes field-proven insights into the multifaceted role of pyridine, exploring its fundamental physicochemical properties, its prevalence across diverse therapeutic areas, and the strategic rationale behind its incorporation into drug design. We will delve into key synthetic methodologies, analyze structure-activity relationships (SAR) through impactful case studies, and provide detailed experimental protocols to bridge theory with practice.

The Physicochemical & Strategic Value of the Pyridine Moiety

From a medicinal chemist's perspective, the decision to incorporate a specific scaffold is driven by its ability to modulate key pharmacological parameters. Pyridine is not merely a structural placeholder for a benzene ring; it introduces a unique confluence of properties that are strategically exploited in drug design.

1.1. Electronic Properties and Aromaticity

Pyridine is an aromatic heterocycle structurally related to benzene, but with one methine group (=CH−) replaced by a nitrogen atom.[1] This substitution creates a significant alteration in the ring's electronic landscape. The nitrogen atom is more electronegative than carbon, resulting in a dipole moment and a non-uniform electron density distribution.[1] This creates an electron-deficient (π-deficient) ring system, which influences its reactivity and interactions with biological targets.[2] The resonance energy of pyridine (117 kJ/mol) is weaker than that of benzene (150 kJ/mol), reflecting its altered aromatic character.[1]

1.2. The Nitrogen Advantage: Solubility and Target Engagement

The lone pair of electrons on the pyridine nitrogen is not part of the aromatic π-system and is available for protonation.[1] This imparts basicity to the molecule (pKa of the conjugate acid, pyridinium, is ~5.25), a feature of paramount importance in drug development.[1]

-

Enhanced Aqueous Solubility : The basic nitrogen allows for the formation of salts (e.g., hydrochlorides), which dramatically improves aqueous solubility. This is a critical strategy for enhancing the bioavailability of orally administered drugs.[3][4]

-

Hydrogen Bond Acceptor : The nitrogen's lone pair acts as a potent hydrogen bond acceptor. This enables the pyridine moiety to form strong, specific interactions with hydrogen bond donors (e.g., -NH or -OH groups) in the active site of a protein, anchoring the drug to its target and increasing potency.[2][5]

1.3. Pyridine as a Bioisostere

In drug design, pyridine is frequently employed as a bioisostere for a phenyl ring. This substitution can lead to significant improvements in a compound's profile:

-

Improved Metabolic Stability : Replacing a phenyl ring with pyridine can alter the molecule's susceptibility to metabolic enzymes like Cytochrome P450s, often leading to improved metabolic stability.[2]

-

Enhanced Potency and Permeability : The introduction of the nitrogen atom and the resulting change in polarity can lead to better interactions with the target receptor and improved cell permeability.[2]

-

Modulation of Physicochemical Properties : This switch allows for fine-tuning of properties like lipophilicity (logP) and polarity, which are crucial for optimizing a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2]

A classic example is the development of Mepyramine, where a pyridine ring serves as a bioisostere for the imidazole ring in Cimetidine, illustrating the functional interchangeability of these heterocycles.[2]

Prevalence and Therapeutic Diversity of Pyridine-Based Drugs

The pyridine scaffold is one of the most ubiquitous N-heterocycles found in FDA-approved drugs.[6] Its presence spans a vast range of therapeutic areas, underscoring its versatility. An analysis of drugs approved between 2014 and 2023 revealed that 54 contained a pyridine ring, with the largest category being anticancer agents (33%), followed by drugs targeting the central nervous system (CNS) (20%).[2][7]

| Therapeutic Area | Key Drug Examples | Mechanism of Action (MoA) |

| Oncology | Imatinib, Crizotinib, Abiraterone Acetate | Kinase Inhibition, Androgen Biosynthesis Inhibition[6][7] |

| Cardiovascular | Amlodipine, Nifedipine, Nilvadipine | Calcium Channel Blockade[6][8] |

| Infectious Diseases | Isoniazid, Delavirdine, Atazanavir | Antimycobacterial, Antiviral (HIV)[6][9] |

| CNS Disorders | Tacrine, Zopiclone, Roflumilast | Acetylcholinesterase Inhibition, Benzodiazepine Receptor Modulation, PDE4 Inhibition[6] |

| Anti-inflammatory | Piroxicam, Etoricoxib | Non-steroidal anti-inflammatory drug (NSAID), COX-2 Inhibition[6][10] |

| Gastrointestinal | Omeprazole, Esomeprazole | Proton Pump Inhibition[2] |

Table 1: Representative FDA-approved drugs containing a pyridine scaffold, categorized by therapeutic area and mechanism of action.

This broad applicability stems from the pyridine ring's ability to be readily functionalized at multiple positions, allowing chemists to precisely tailor the molecule's properties for specific biological targets.[11]

Synthetic Strategies for Pyridine Scaffolds

The construction of the pyridine ring is a well-established field in organic chemistry, with several named reactions being staples in the medicinal chemist's toolkit. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

3.1. Hantzsch Dihydropyridine Synthesis

One of the most classic and reliable methods is the Hantzsch synthesis. This multi-component reaction condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative.[12]

Workflow for Hantzsch Dihydropyridine Synthesis:

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]

- 4. sarchemlabs.com [sarchemlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

Methodological & Application

Synthesis of 3-Methoxy-2-methylpyridine: A Detailed Guide for Researchers

Introduction: The Significance of 3-Methoxy-2-methylpyridine in Modern Chemistry

This compound is a valuable substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its unique electronic and steric properties make it a sought-after intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. The presence of the methoxy and methyl groups on the pyridine ring allows for diverse functionalization, enabling the construction of novel compounds with tailored biological and physical properties. This guide provides an in-depth exploration of various synthetic strategies to obtain this compound, offering detailed protocols and expert insights to aid researchers in their synthetic endeavors.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several distinct strategic pathways. The choice of a particular route will often depend on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity and yield. This guide will detail three primary synthetic methodologies:

-

O-Methylation of 2-Methyl-3-pyridinol: A direct and efficient method involving the methylation of the hydroxyl group of a commercially available precursor.

-

Palladium-Catalyzed Cross-Coupling of a Halogenated Precursor: A versatile approach utilizing modern organometallic chemistry to introduce the methyl group.

-

Modification of Substituted Pyridines: Classic transformations including dechlorination and diazotization to arrive at the target molecule.

Below, we delve into the specifics of each of these synthetic routes, providing detailed experimental protocols and the underlying chemical principles.

Protocol I: O-Methylation of 2-Methyl-3-pyridinol

This method represents a straightforward and high-yielding approach to this compound, starting from the readily available 2-Methyl-3-pyridinol (also known as 3-hydroxy-2-methylpyridine). The reaction is a classic Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with a methylating agent.

Reaction Scheme & Mechanism

The reaction proceeds by deprotonation of the hydroxyl group of 2-methyl-3-pyridinol by a strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), to form the corresponding pyridinolate anion. This anion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent like dimethyl sulfate or methyl iodide.

Caption: O-Methylation of 2-Methyl-3-pyridinol.

Detailed Experimental Protocol

Materials:

-

2-Methyl-3-pyridinol

-

Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide

-

Dimethyl sulfate or Methyl iodide

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-Methyl-3-pyridinol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or THF to the flask to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Alternatively, a strong base like potassium hydroxide can be used. Allow the mixture to stir at 0 °C for 30 minutes, during which time the pyridinolate salt will form.

-

Methylation: Add dimethyl sulfate (1.1 eq) or methyl iodide (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

| Reagent | Molar Eq. | Purity | Notes |

| 2-Methyl-3-pyridinol | 1.0 | >98% | Starting material. |

| Sodium Hydride | 1.2 | 60% in oil | Handle with care; reacts violently with water. |

| Dimethyl Sulfate | 1.1 | >99% | Highly toxic and carcinogenic; handle in a fume hood with appropriate PPE. |

| Anhydrous DMF | - | >99.8% | Ensure the solvent is dry. |

Protocol II: Suzuki-Miyaura Cross-Coupling of 2-Bromo-3-methoxypyridine

This protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[1] In this approach, a methyl group is introduced at the 2-position of the pyridine ring starting from 2-bromo-3-methoxypyridine.

Reaction Scheme & Catalytic Cycle

The reaction involves the coupling of 2-bromo-3-methoxypyridine with a methylboronic acid derivative in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Bromo-3-methoxypyridine

-

Methylboronic acid or its pinacol ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Potassium carbonate, Cesium carbonate)

-

Solvent (e.g., 1,4-Dioxane/water, Toluene/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: To a Schlenk flask, add 2-bromo-3-methoxypyridine (1.0 eq), methylboronic acid (1.5 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Reaction: Heat the mixture to 80-100 °C under a nitrogen or argon atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain this compound.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Efficient for cross-coupling of pyridyl halides. |

| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Dioxane/Water or Toluene/Water | A mixture of organic solvent and water is often optimal for Suzuki couplings. |

| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed at a reasonable rate. |

Protocol III: Catalytic Hydrogenation for Dechlorination

This route begins with the synthesis of 4-chloro-3-methoxy-2-methylpyridine, a well-documented intermediate.[2] The subsequent step involves the selective removal of the chlorine atom at the 4-position via catalytic hydrogenation.

Reaction Scheme

The dechlorination is typically achieved using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source. The hydrogen can be supplied as a gas or generated in situ from a transfer hydrogenation reagent like ammonium formate or formic acid.

Caption: Dechlorination of 4-chloro-3-methoxy-2-methylpyridine.

Detailed Experimental Protocol

Materials:

-

4-Chloro-3-methoxy-2-methylpyridine

-

10% Palladium on carbon (Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas source or Ammonium formate

-

Base (e.g., Sodium acetate or Triethylamine)

-

Celite

-

Dichloromethane

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 4-chloro-3-methoxy-2-methylpyridine (1.0 eq) in methanol or ethanol.

-

Catalyst and Base Addition: Add 10% Pd/C (5-10 mol %) and a base such as sodium acetate (1.5 eq) to the solution. The base neutralizes the HCl formed during the reaction.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (1-5 atm) and stir the reaction mixture at room temperature for 12-24 hours. Alternatively, for transfer hydrogenation, add ammonium formate (3-5 eq) and reflux the mixture.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), filter the mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be done by distillation or column chromatography if necessary.

| Parameter | Condition | Rationale |

| Catalyst | 10% Pd/C | Highly effective for hydrodehalogenation reactions. |

| Hydrogen Source | H₂ gas or Ammonium formate | Provides the necessary hydrogen for the reduction. |

| Base | Sodium acetate or Triethylamine | Neutralizes the in situ generated HCl, preventing catalyst poisoning and side reactions. |

| Solvent | Methanol or Ethanol | Common solvents for hydrogenation reactions. |

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety procedures when performing these syntheses.

-

Dimethyl sulfate is highly toxic and a suspected carcinogen. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

-

Palladium catalysts are flammable and should be handled with care. When filtering Pd/C after a hydrogenation reaction, the filter cake should not be allowed to dry completely in the air as it can be pyrophoric.

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate high-pressure equipment.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable synthetic routes. The choice of method will depend on the specific needs and resources of the laboratory. The O-methylation of 2-methyl-3-pyridinol offers a direct and efficient pathway. The Suzuki-Miyaura cross-coupling provides a versatile method for constructing the target molecule from a halogenated precursor, showcasing the power of modern catalytic methods. Finally, the dechlorination of a readily accessible chlorinated pyridine intermediate presents a classic and effective transformation. By carefully following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize this valuable building block for their scientific pursuits.

References

Application Notes and Protocols for the Purification of Crude 3-Methoxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

This document provides a comprehensive guide to the purification of crude 3-Methoxy-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The protocols outlined herein are designed to be adaptable to various scales of operation, from laboratory research to process development. The methodologies are grounded in established chemical principles and supported by literature precedents for analogous pyridine derivatives.

Introduction and Physicochemical Profile

This compound, also known as 3-methoxy-2-picoline, is a substituted pyridine derivative. Understanding its physical and chemical properties is paramount for selecting and optimizing a purification strategy.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [1][2] |

| Molecular Weight | 123.15 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 173.1 °C at 760 mmHg | [1] |

| Melting Point | 60.9 °C | [1] |

| Solubility | Soluble in common organic solvents | [3] |

| Density | 1.001 g/cm³ | [1] |

The crystalline nature of this compound at room temperature suggests that recrystallization can be a highly effective final purification step. Its boiling point indicates that distillation is a viable method for removing both lower and higher boiling impurities.

Understanding Potential Impurities

The choice of purification technique is dictated by the nature of the impurities present in the crude material. While a definitive list of impurities depends on the specific synthetic route employed, common impurities in the synthesis of related methoxy-pyridine derivatives may include:

-

Unreacted Starting Materials: Such as precursors like 3-hydroxy-2-methylpyridine or related pyrones.

-

Isomeric Byproducts: Positional isomers of the methoxy or methyl groups.

-

Reagents and Solvents: Residual reagents from the synthesis (e.g., methylating agents, bases) and solvents used in the reaction and workup (e.g., toluene, chloroform, ethers).

-

Decomposition Products: Minor degradation products formed during the synthesis or storage.

A preliminary analysis of the crude material by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the major impurities and their approximate concentrations.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often the most effective route to achieving high purity. The following sections detail protocols for distillation, chromatography, and recrystallization, which can be used sequentially for the purification of this compound.

Workflow for Purification of this compound

Caption: A typical multi-step purification workflow for this compound.

Detailed Protocols

Protocol 1: Fractional Distillation

Fractional distillation is an excellent initial step to remove solvents and impurities with significantly different boiling points from the target compound.

Principle: This technique separates components of a liquid mixture based on differences in their boiling points. By using a fractionating column, multiple successive distillations are effectively carried out, leading to a better separation of compounds with close boiling points.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask(s)

-

Heating mantle with a stirrer

-

Vacuum source (optional, for vacuum distillation)

Procedure:

-

Charge the Flask: Add the crude this compound to the round-bottom flask. Add a few boiling chips or a magnetic stir bar.

-

Assemble the Apparatus: Set up the fractional distillation apparatus as shown in standard organic chemistry laboratory manuals. Ensure all joints are properly sealed.

-

Heating: Gently heat the flask using the heating mantle.

-

Equilibration: Allow the vapor to slowly rise through the fractionating column. An efficient separation is achieved when a temperature gradient is established along the column.

-

Collect Fractions:

-

Forerun: Collect the initial distillate, which will primarily consist of lower-boiling impurities and residual solvents. The temperature at the distillation head will be below the boiling point of the target compound.

-

Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 173 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

-

End Fraction: As the distillation proceeds, if the temperature rises significantly above the boiling point of the product, stop the distillation or collect this fraction separately.

-

-

Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.

Expert Insights:

-

For heat-sensitive impurities or to lower the boiling point, distillation can be performed under reduced pressure (vacuum distillation).

-

The efficiency of the separation depends on the length and type of the fractionating column. A longer column with a high surface area packing provides better separation.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. For pyridine derivatives, silica gel is a common stationary phase.

Principle: The crude mixture is applied to a column of an adsorbent (stationary phase), and a solvent (mobile phase) is passed through the column. Compounds in the mixture travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to separation.

Materials:

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Eluent: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).

-

Compressed air or nitrogen source

-

Thin Layer Chromatography (TLC) plates for monitoring the separation

Procedure:

-

Solvent System Selection: Determine a suitable eluent system using TLC. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for this compound. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and prevent tailing.[4]

-

Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

-

Sample Loading: Dissolve the crude or distilled this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample to the top of the silica gel bed.

-

Elution: Elute the column with the chosen solvent system, applying pressure from a compressed air or nitrogen line to increase the flow rate.

-

Fraction Collection: Collect fractions in test tubes or flasks.

-

Monitoring: Monitor the separation by TLC analysis of the collected fractions.

-

Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Expert Insights:

-

A gradient elution, where the polarity of the eluent is gradually increased during the separation, can be highly effective for separating compounds with a wide range of polarities.

-